3-(2-methylbenzimidazol-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
3-(2-methylbenzimidazol-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a benzimidazole ring, a triazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylbenzimidazol-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, which can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives. The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions. The final step involves the coupling of the triazole and benzimidazole intermediates with a pyrrolidine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylbenzimidazol-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of the triazole ring would produce dihydrotriazoles.
Scientific Research Applications
3-(2-methylbenzimidazol-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-methylbenzimidazol-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to DNA, inhibiting its replication and transcription. The triazole ring can interact with metal ions, affecting enzymatic activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Triazole derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Pyrrolidine derivatives: Compounds like nicotine and pyrrolidine dithiocarbamate feature the pyrrolidine ring and have diverse biological activities.
Uniqueness
What sets 3-(2-methylbenzimidazol-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one apart is the combination of these three distinct rings in a single molecule, which can result in unique biological activities and potential therapeutic applications not seen in simpler compounds.
Properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-14-20-16-6-2-3-7-17(16)23(14)11-8-18(25)24-10-4-5-15(24)13-22-12-9-19-21-22/h2-3,6-7,9,12,15H,4-5,8,10-11,13H2,1H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQSDFMQPRRZLO-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N3CCCC3CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N3CCC[C@H]3CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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